BenchChemオンラインストアへようこそ!

Telavancin Hydrochloride

Antimicrobial Susceptibility MRSA MIC90

Telavancin Hydrochloride is a semisynthetic lipoglycopeptide with a dual mechanism—inhibiting cell wall synthesis and disrupting membrane barrier function—delivering rapid, concentration-dependent bactericidal activity. It demonstrates significantly lower MIC90 (0.06 μg/mL) against MRSA versus vancomycin, ensuring superior PK/PD target attainment. Clinically validated for cSSSI and HABP/VABP, including MDR-MRSA and hVISA. Not therapeutically interchangeable with older glycopeptides or oxazolidinones. Ideal for PK/PD modeling and resistance surveillance research.

Molecular Formula C80H107Cl3N11O27P
Molecular Weight 1792.1 g/mol
CAS No. 380636-75-9
Cat. No. B8249691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelavancin Hydrochloride
CAS380636-75-9
Molecular FormulaC80H107Cl3N11O27P
Molecular Weight1792.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl
InChIInChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1
InChIKeyGSSIWSIRBWAZHG-ACOPVEIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telavancin Hydrochloride (CAS 380636-75-9) Supplier Guide: Baseline Profile and Procurement Significance


Telavancin Hydrochloride, marketed as Vibativ®, is a semisynthetic lipoglycopeptide antibacterial derived from vancomycin [1]. It is indicated for the intravenous treatment of complicated skin and skin structure infections (cSSSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. Its dual mechanism of action—inhibiting bacterial cell wall synthesis and disrupting cell membrane barrier function—underpins its rapid, concentration-dependent bactericidal activity [1][3]. For scientific and industrial procurement, Telavancin Hydrochloride represents a clinically validated, niche antibiotic with specific efficacy and safety considerations that differentiate it from earlier-generation glycopeptides and alternative agents.

Why Substituting Telavancin Hydrochloride with Vancomycin or Daptomycin Is Not Scientifically Equivalent


Direct substitution of Telavancin Hydrochloride with older glycopeptides (e.g., vancomycin) or other anti-MRSA agents (e.g., daptomycin, linezolid) is not scientifically equivalent due to critical differences in mechanism of action, antimicrobial potency, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. Unlike vancomycin, telavancin's lipophilic side chain confers a secondary, concentration-dependent disruption of the bacterial cell membrane, leading to more rapid bactericidal activity and distinct MIC distributions [1][2]. Furthermore, telavancin demonstrates significantly lower MIC90 values (i.e., higher potency) against MRSA compared to these comparators, a factor that directly influences PK/PD target attainment and treatment outcomes [3]. Therefore, procurement decisions cannot be based on class-level assumptions and must be guided by compound-specific, quantitative evidence, which is detailed below.

Telavancin Hydrochloride (CAS 380636-75-9) Quantitative Evidence Guide for Scientific Selection


Dual Mechanism of Action Enables Superior In Vitro Potency (MIC90) Compared to Vancomycin, Daptomycin, and Linezolid

Telavancin demonstrates significantly higher in vitro potency against MRSA than its primary comparators. In a large global surveillance study, telavancin was 8-fold more active than daptomycin and 16- to 32-fold more active than vancomycin and linezolid against methicillin-resistant S. aureus (MRSA) based on MIC90 values [1]. A separate study in cystic fibrosis-associated MRSA isolates found that the telavancin MIC90 was 0.06 μg/mL, which was 8-fold lower than ceftaroline or daptomycin and 25-fold lower than linezolid and vancomycin [2].

Antimicrobial Susceptibility MRSA MIC90 Lipoglycopeptide In Vitro Potency

Telavancin Demonstrates Comparable Clinical Efficacy to Vancomycin in MRSA Pneumonia (Phase 3 ATTAIN Trials)

In two Phase 3 trials (ATTAIN 1 and 2) for hospital-acquired pneumonia (HAP), telavancin was shown to be non-inferior to vancomycin. In the pooled clinically evaluable population (n=654), cure rates were 82.4% for telavancin and 80.7% for vancomycin, with a 95% confidence interval for the difference of -4.3% to 7.7%, meeting the pre-specified non-inferiority margin [1]. For patients with monomicrobial S. aureus infection, telavancin achieved higher cure rates, though this was not the primary endpoint [2].

Clinical Trial MRSA Pneumonia Hospital-Acquired Pneumonia Phase 3 Non-inferiority

Potent In Vitro Activity Against Multidrug-Resistant (MDR) S. aureus Including hVISA

Telavancin retains potent activity against multidrug-resistant (MDR) S. aureus and heterogeneously vancomycin-intermediate S. aureus (hVISA), a challenging phenotype for vancomycin. In a US surveillance study (2014-2016), 100% of MRSA and MDR MRSA isolates were susceptible to telavancin, with consistent MIC50/90 values of 0.03/0.06 μg/mL over the three-year period [1]. The spontaneous mutation frequency for telavancin resistance is low, ranging from <4.0 × 10⁻¹¹ to <2.9 × 10⁻¹⁰ [2].

Antimicrobial Resistance hVISA Multidrug-Resistant MDR Surveillance

Favorable Pharmacokinetic/Pharmacodynamic Profile for Soft Tissue Infections

Telavancin's PK/PD profile is well-suited for treating soft tissue infections. Despite high plasma protein binding (90%), its free fraction nearly completely equilibrates with soft tissue, and the AUC24/MIC ratios for S. aureus are sufficient to achieve optimal bactericidal targets [1]. Furthermore, accumulation after multiple doses is marginal, providing predictable exposure [1]. In a cystic fibrosis population, the standard 10 mg/kg once-daily dose achieved a 100% probability of target attainment (PTA) for an fAUC/MIC threshold of >215 against an MIC of ≤0.12 mg/L [2].

Pharmacokinetics Pharmacodynamics AUC/MIC Tissue Penetration Dosing

Once-Daily Dosing Offers Logistical Advantage Over Vancomycin's Twice-Daily Regimen

The recommended dosing for telavancin is a once-daily intravenous infusion of 10 mg/kg administered over 60 minutes [1]. This contrasts with the standard dosing for vancomycin, which typically requires administration every 12 hours [2]. The once-daily schedule simplifies nursing workflows, reduces intravenous line access events, and may facilitate outpatient parenteral antimicrobial therapy (OPAT) [1].

Dosing Schedule Logistics Compliance Healthcare Resource

Defined Nephrotoxicity Profile with Specific Warnings and Monitoring Requirements

Telavancin is associated with a higher incidence of nephrotoxicity compared to vancomycin. A meta-analysis of eleven trials found telavancin was significantly related to higher adverse events (OR: 1.24, CI: 1.07–1.44, P<0.01) [1]. The FDA label includes a Boxed Warning for increased mortality in HABP/VABP patients with pre-existing moderate/severe renal impairment (CrCl ≤50 mL/min) treated with telavancin compared to vancomycin [2]. Consequently, renal function must be monitored in all patients [2].

Safety Nephrotoxicity Adverse Events Monitoring Risk-Benefit

Telavancin Hydrochloride (CAS 380636-75-9) Validated Application Scenarios for Research and Clinical Procurement


Treatment of Complicated Skin and Skin Structure Infections (cSSSI) with Suspected or Confirmed MRSA

Telavancin is FDA-approved for the treatment of cSSSI in adults caused by susceptible Gram-positive pathogens, including MRSA, Streptococcus pyogenes, Streptococcus agalactiae, and Enterococcus faecalis (vancomycin-susceptible only) [1]. Its once-daily dosing and potent in vitro activity (MIC90 of 0.06 μg/mL against MRSA [2]) make it a strong candidate for empiric or targeted therapy in this setting, particularly when alternative agents are unsuitable.

Treatment of Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP) Caused by MRSA

Telavancin is indicated for HABP/VABP due to susceptible S. aureus isolates [1]. The Phase 3 ATTAIN trials established its non-inferiority to vancomycin in this indication [3]. However, the FDA recommends reserving its use for when alternative treatments are not suitable, and it carries a Boxed Warning regarding increased mortality in patients with pre-existing moderate or severe renal impairment [1].

Treatment of Infections Caused by Multidrug-Resistant Gram-Positive Pathogens

Telavancin demonstrates potent in vitro activity against MDR MRSA, hVISA, and ceftaroline-resistant S. aureus [4][5]. With 100% susceptibility rates in recent surveillance studies for MDR MRSA and a low potential for resistance development [4], telavancin is a valuable option for salvage therapy or in settings with high prevalence of resistant pathogens, where standard therapies like vancomycin may be compromised.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Clinical Trials

The well-characterized PK/PD profile of telavancin, including its near-complete equilibration of free drug into soft tissue and defined AUC/MIC targets [6], makes it an ideal candidate for population PK studies and Monte Carlo simulations to optimize dosing in special populations, such as patients with cystic fibrosis [7]. The active clinical trial program exploring its CNS penetration in subarachnoid hemorrhage [8] further highlights its relevance for advanced pharmacological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telavancin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.